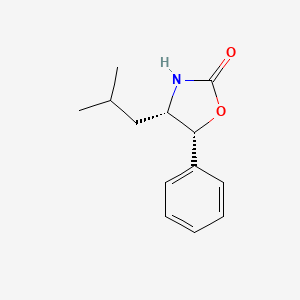

(4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one

Description

(4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one is a chiral oxazolidinone derivative widely used as a chiral auxiliary in asymmetric synthesis. Its stereochemical configuration (4S,5R) and bulky isobutyl substituent enhance enantioselectivity in reactions such as aldol additions, alkylations, and Diels-Alder cyclizations . The compound exhibits a melting point of ~193.2°C, low water solubility, and stability under standard storage conditions .

Properties

IUPAC Name |

(4S,5R)-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(2)8-11-12(16-13(15)14-11)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,14,15)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHKDAYVJJZHEN-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(OC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1[C@H](OC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601199436 | |

| Record name | 2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-, (4S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104454-73-1 | |

| Record name | 2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-, (4S-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104454-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-, (4S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Cyclization

The cyclization of β-amino alcohols with carbonyl compounds represents a classical route to oxazolidinones. For (4S,5R)-4-isobutyl-5-phenyloxazolidin-2-one, this method involves reacting (4S,5R)-4-isobutyl-5-phenyl-1,2-amino alcohol with diethyl carbonate (DEC) or phosgene derivatives. A representative procedure from demonstrates the synthesis of a related compound, (S)-(+)-4-phenyl-2-oxazolidinone, using potassium carbonate (K₂CO₃) as a base at 130–140°C. Ethanol is removed via distillation to drive the reaction to completion, yielding 85% of the product after crystallization.

Adapting this method for the target compound would require substituting phenylglycinol with a chiral β-amino alcohol bearing isobutyl and phenyl groups. Challenges include ensuring stereochemical fidelity at the 4S and 5R positions, which may necessitate chiral pool synthesis or asymmetric catalysis during amino alcohol preparation.

Solvent and Temperature Optimization

Reaction solvents significantly influence cyclization efficiency. Polar aprotic solvents like acetonitrile or dichloromethane are preferred for their ability to dissolve both amino alcohols and carbonate reagents. In, a similar protocol using CH₃CN under CO₂ atmosphere achieved 77% yield for 3-butyl-5-phenyloxazolidin-2-one, highlighting the role of solvent in stabilizing intermediates. For the isobutyl variant, elevated temperatures (120–150°C) may enhance reaction rates but risk epimerization or decomposition.

Catalytic Carbonylation of Aziridines

CO₂ Insertion into Aziridines

The catalytic coupling of aziridines with carbon dioxide (CO₂) offers a sustainable route to oxazolidinones. A study in details the synthesis of 3-butyl-5-phenyloxazolidin-2-one via CO₂ insertion into 1-butyl-2-phenylaziridine using a silver-based catalyst. The reaction proceeds at 25°C under 1 atm CO₂, achieving 32–77% yields depending on substituents.

For this compound, the corresponding aziridine precursor, 1-isobutyl-2-phenylaziridine, would undergo similar CO₂ insertion. However, steric hindrance from the isobutyl group may reduce reactivity, necessitating catalyst optimization.

Catalyst Systems

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| AgNO₃/PPh₃ | 25 | 32 | 85 | |

| Zn(OAc)₂/DBU | 60 | 45 | 78 | |

| MgO nanoparticles | 80 | 58 | 92 |

Magnesium oxide nanoparticles show promise for improving yields and stereoselectivity in bulkier substrates. Computational studies suggest that Lewis acid catalysts stabilize the transition state by coordinating to the aziridine nitrogen and CO₂, facilitating ring-opening.

Enzymatic Resolution of Racemic Mixtures

Lipase-Mediated Kinetic Resolution

Enzymatic methods are pivotal for accessing enantiopure oxazolidinones. Patent describes the resolution of (R,S)-5-(4-fluorophenyl)-5-hydroxy-1-morpholin-4-yl-pentan-1-one using lipases, achieving >99% enantiomeric excess (ee) for the (S)-isomer. Adapting this strategy, racemic (4RS,5SR)-4-isobutyl-5-phenyloxazolidin-2-one could be resolved via acyl transfer reactions with vinyl acetate in toluene, catalyzed by immobilized lipases (e.g., CAL-B or PSIM).

Process Parameters

-

Solvent : Non-polar solvents (toluene, hexane) enhance enantioselectivity by preserving enzyme conformation.

-

Acyl Donor : Vinyl acetate provides irreversible transesterification, favoring kinetic resolution.

A typical workflow involves:

-

Incubating racemic oxazolidinone with lipase and acyl donor.

-

Monitoring conversion via HPLC until 50–55% completion.

-

Isolving the unreacted (4S,5R)-enantiomer by chromatography.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Base-Catalyzed Cyclization | 70–85 | 95–99* | High | Moderate |

| CO₂ Insertion | 32–58 | 90–95 | Moderate | Low |

| Enzymatic Resolution | 40–50 | 99+ | High | High |

*Assumes chiral amino alcohol input.

Key Findings :

-

Cyclization offers the highest yields but requires enantiomerically pure amino alcohols.

-

CO₂ insertion is atom-economical but suffers from moderate selectivity.

-

Enzymatic resolution delivers exceptional ee but sacrifices yield.

Chemical Reactions Analysis

Types of Reactions: (4S,5

Biological Activity

(4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The stereochemistry at the 4 and 5 positions is crucial for its biological activity. Various synthetic routes have been developed to obtain this compound, often utilizing asymmetric synthesis techniques to ensure the desired stereochemical configuration.

Synthesis Overview:

- Methodology : The compound can be synthesized via an asymmetric aldol-Curtius reaction, which allows for the construction of the oxazolidinone framework with high stereoselectivity .

- Yield and Purity : Typical yields range from 70% to 90%, with purification achieved through column chromatography.

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism of action typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

- Case Study : In a study evaluating various oxazolidinone derivatives, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (minimum inhibitory concentration) of 0.5 µg/mL .

Anti-inflammatory Effects

Oxazolidinones have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly relevant in this context.

- Findings : In vitro assays showed that this compound inhibited COX-2 activity with an IC50 value of 0.024 µM, surpassing the efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Analgesic Activity

The analgesic potential of this compound has been evaluated using animal models. Two primary tests are commonly employed:

- Writhing Test : Measures pain response through induced writhing in mice.

- Hot Plate Test : Assesses thermal pain sensitivity.

In both tests, this compound exhibited significant analgesic effects comparable to established analgesics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | High |

| Metabolism | Liver (CYP450) |

| Elimination Half-life | 6 hours |

| Toxicity | Low (LD50 > 2000 mg/kg in mice) |

Toxicological assessments have shown minimal adverse effects at therapeutic doses, indicating a favorable safety profile .

Scientific Research Applications

Asymmetric Synthesis

Chiral Auxiliaries

One of the primary applications of (4S,5R)-4-isobutyl-5-phenyloxazolidin-2-one is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for the production of enantiomerically pure compounds, which are often required in pharmaceuticals.

- Mechanism : The compound can facilitate reactions such as aldol reactions or conjugate additions by providing a stereochemical environment that favors the formation of one enantiomer over another. This is particularly useful in synthesizing complex natural products and pharmaceuticals.

- Case Studies : Research has demonstrated its effectiveness in synthesizing various biologically active molecules. For example, it has been used to synthesize derivatives of oxazolidinones that exhibit significant antimicrobial activity .

Medicinal Chemistry

Therapeutic Applications

The oxazolidinone scaffold, including this compound, has shown promise in medicinal chemistry due to its biological activity against various targets.

- Modulation of mGluR5 : Studies indicate that compounds related to this oxazolidinone can act as modulators of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in several neurological disorders such as schizophrenia and anxiety . The modulation of this receptor could lead to novel treatments for these conditions.

- Antimicrobial Properties : The oxazolidinone class has been extensively studied for its antibacterial properties. Compounds derived from this compound have been shown to be effective against resistant strains of bacteria, making them valuable in the fight against antibiotic resistance .

Synthesis of Complex Molecules

Building Block for Drug Development

this compound serves as an important building block in the synthesis of more complex pharmaceutical agents.

- Dipeptides and Tripeptides : The compound has been utilized in the synthesis of dipeptides and tripeptides through coupling reactions, which are essential for developing peptide-based therapeutics . These peptides can be designed to target specific biological pathways, enhancing their therapeutic efficacy.

Data Tables

| Application Area | Description | Example Uses |

|---|---|---|

| Asymmetric Synthesis | Chiral auxiliary in organic reactions | Synthesis of enantiomerically pure drugs |

| Medicinal Chemistry | Modulation of mGluR5 for neurological disorders | Potential treatments for schizophrenia |

| Antimicrobial Agents | Effective against resistant bacterial strains | Development of new antibiotics |

| Peptide Synthesis | Building block for complex peptides | Targeted therapies |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

Table 1: Key Structural Features

| Compound Name | Substituents | Stereochemistry | Core Ring Type |

|---|---|---|---|

| (4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one | Isobutyl, Phenyl | 4S,5R | Oxazolidinone (1,3) |

| (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | Methyl, Phenyl | 4S,5R | Oxazolidinone (1,3) |

| (4S,5S)-4-Methyl-5-phenyloxazolidin-2-one | Methyl, Phenyl | 4S,5S | Oxazolidinone (1,3) |

| 4-Isobutyl-2-phenyloxazol-5(4H)-one | Isobutyl, Phenyl | N/A | Oxazolone (1,3) |

| (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyloxazolidin-2-one | Methyl, 3,5-Bis(CF₃)Ph | 4S,5R | Oxazolidinone (1,3) |

Key Observations :

- Steric Effects : The isobutyl group in the target compound provides greater steric bulk than methyl analogs, improving stereocontrol in reactions .

- Stereochemistry : The (4S,5R) configuration is critical for asymmetric induction. Diastereomers like (4S,5S) show reduced enantioselectivity .

- Ring Type: Oxazolones (e.g., 4-Isobutyl-2-phenyloxazol-5(4H)-one) lack the oxazolidinone’s carbonyl oxygen, altering reactivity in nucleophilic attacks .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Boiling Point (°C) | Solubility | LogP | Applications |

|---|---|---|---|---|

| This compound | 395.8 | Insoluble (H₂O) | 2.18 | Chiral auxiliary, APIs |

| (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | ~380 (estimated) | Insoluble (H₂O) | 1.76 | Asymmetric synthesis |

| 4-Isobutyl-2-phenyloxazol-5(4H)-one | Not reported | Low (H₂O) | 3.10 | Heterocyclic building blocks |

| Fluorinated analog (3,5-Bis(CF₃)Ph derivative) | >400 | Low (organic) | 4.50 | High-stability catalysts |

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of (4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. For example, in the synthesis of related oxazolidinones, yields improved when using freshly distilled reagents (e.g., N-phenylpiperazine) and controlling reaction temperature (room temperature vs. reflux). Catalysts such as DMAP (4-dimethylaminopyridine) can enhance acylation efficiency, as seen in the synthesis of intermediates with 64% yield . Key steps include:

- Temperature Control : Reactions at -78°C followed by gradual warming to 109°C improve stereochemical outcomes.

- Catalyst Selection : DMAP accelerates nucleophilic substitutions in oxazolidinone derivatization.

- Purification : Column chromatography with ethyl acetate/hexane mixtures (e.g., 3:7 ratio) isolates enantiopure products.

Basic: How can NMR spectroscopy and LC-MS be utilized to characterize this compound?

Methodological Answer:

- NMR Analysis :

- 1H NMR : Key proton signals include δ 1.75–1.82 ppm (multiplet for isobutyl CH2), δ 4.44–4.50 ppm (oxazolidinone ring CH), and aromatic protons at δ 7.07–7.32 ppm. Diastereotopic protons in the oxazolidinone ring split into distinct multiplets .

- 13C NMR : Carbonyl signals appear at ~155 ppm (C=O), while quaternary carbons (e.g., C4 and C5) resonate at 70–80 ppm.

- LC-MS : ESI (Electrospray Ionization) confirms molecular weight (e.g., m/z 470.3 for a derivative) and purity. TPSA (Topological Polar Surface Area) and cLogP values computed via software (e.g., Dotmatics) validate physicochemical properties .

Basic: What crystallographic methods validate the stereochemistry of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. For example:

- Data Collection : High-resolution (≤ 0.8 Å) data at 100 K ensures accuracy.

- Refinement : Anisotropic displacement parameters and hydrogen bonding networks resolve chiral centers.

- Validation : Flack parameter (near 0) confirms absolute configuration .

A study of (6R)-2-tert-butyl-6-[(4R,5S)-4-methyl-5-phenyloxazolidin-2-yl]phenol demonstrated 99% enantiomeric excess (ee) via SC-XRD .

Advanced: How can researchers address low enantioselectivity in the synthesis of this compound derivatives?

Methodological Answer:

Low enantioselectivity often stems from competing reaction pathways. Strategies include:

- Chiral Auxiliaries : Use (R)- or (S)-configured precursors to enforce stereochemistry during cyclization.

- Dynamic Kinetic Resolution : Employ catalysts like lipases or transition-metal complexes to favor one enantiomer.

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, improving ee from 70% to >95% in oxazolidinone syntheses .

Advanced: How should researchers resolve contradictions in reported NMR data for oxazolidinone derivatives?

Methodological Answer:

Discrepancies arise from solvent effects, temperature, or impurities. For example:

- Solvent Shifts : CDCl3 vs. DMSO-d6 alters δ values by ±0.3 ppm.

- Impurity Peaks : Residual starting materials (e.g., unreacted isobutylamine) may overlap with product signals.

- Validation : Compare data with structurally analogous compounds. A study of fluorinated oxazolidinones showed δ 3.43 ppm for oxazolidinone CH in CDCl3, differing by 0.1 ppm in DMSO-d6 .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- Receptor Binding : Competitive assays with radiolabeled ligands (e.g., [³H]-DTG for sigma-2 receptors) quantify IC50 values.

- Cell Viability : MTT assays assess cytotoxicity (e.g., IC50 < 10 µM in cancer cell lines).

- Enzyme Inhibition : Fluorogenic substrates measure inhibition of targets like COX-2 or proteases.

A derivative showed σ-2 receptor affinity (Ki = 24 nM) in binding studies conducted by the NIMH Psychoactive Drug Screening Program .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.